molecular formula C6H7ClN4 B2875235 Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride CAS No. 136577-24-7

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride

Cat. No.: B2875235
CAS No.: 136577-24-7
M. Wt: 170.6
InChI Key: WDTOKMBNUXQPEI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridazine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazin-3-amine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride is unique due to its specific ring structure and the presence of both pyrazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-9-10-6(5)2-1-3-8-10;/h1-4H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTOKMBNUXQPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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